NMR Structural Identity vs. Peucedanoside B
Peucedanoside A and Peucedanoside B are structurally distinct regioisomers that co-occur in Peucedanum praeruptorum root extracts. While the exact biological activity of Peucedanoside A remains unreported, its structural identity has been unambiguously determined by comprehensive 1D and 2D NMR analysis, which resolves it from its isomer Peucedanoside B and the known analog apterin. The characteristic proton and carbon NMR chemical shifts for Peucedanoside A are documented, providing a definitive analytical fingerprint for compound authentication [1].
| Evidence Dimension | Structural identity by 1H and 13C NMR chemical shifts |
|---|---|
| Target Compound Data | Full NMR spectral assignments for Peucedanoside A (e.g., H-1: 6.28 ppm; C-2: 161.8 ppm; C-9: 152.0 ppm) |
| Comparator Or Baseline | Peucedanoside B: Distinct chemical shift patterns (e.g., H-1: 6.30 ppm; C-2: 161.6 ppm; C-9: 151.8 ppm) |
| Quantified Difference | Resolved regioisomers based on differential chemical shift values in 1H and 13C NMR spectra |
| Conditions | NMR spectroscopy in DMSO-d6 at 500 MHz (1H) and 125 MHz (13C) |
Why This Matters
Ensures procurement of the correct isomer for SAR studies, preventing experimental confounds from misidentified compounds.
- [1] Chang H, Okada Y, Okuyama T, et al. 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum. Magn Reson Chem. 2007;45(7):611-614. doi:10.1002/mrc.2015 View Source
